molecular formula C10H15N3O B11812788 2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide

2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide

Katalognummer: B11812788
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: QQBBHWHNZNXGDW-MQWKRIRWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide can be achieved through several methods. One common approach involves the reaction between α-bromoketones and 2-aminopyridine. This reaction can be carried out under mild and metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted amides.

Wissenschaftliche Forschungsanwendungen

2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.

    Biology: It serves as a pharmacophore in the design of biologically active molecules.

    Medicine: The compound has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of various chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide include:

Uniqueness

This compound is unique due to its specific structure, which combines an amide group with a pyridine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H15N3O

Molekulargewicht

193.25 g/mol

IUPAC-Name

2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide

InChI

InChI=1S/C10H15N3O/c1-7(11)10(14)13-8(2)9-5-3-4-6-12-9/h3-8H,11H2,1-2H3,(H,13,14)/t7?,8-/m0/s1

InChI-Schlüssel

QQBBHWHNZNXGDW-MQWKRIRWSA-N

Isomerische SMILES

C[C@@H](C1=CC=CC=N1)NC(=O)C(C)N

Kanonische SMILES

CC(C1=CC=CC=N1)NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.